molecular formula C12H27N B13759729 N-Butyl-2-ethylhexylamine CAS No. 61614-51-5

N-Butyl-2-ethylhexylamine

Katalognummer: B13759729
CAS-Nummer: 61614-51-5
Molekulargewicht: 185.35 g/mol
InChI-Schlüssel: WNTBDUYEISRPNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-2-ethylhexylamine is an organic compound with the chemical formula C12H27N. It is a type of amine, characterized by the presence of a nitrogen atom bonded to an alkyl group. This compound is used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Butyl-2-ethylhexylamine can be synthesized through several methods. One common approach involves the alkylation of butylamine with 2-ethylhexyl chloride under basic conditions. The reaction typically requires a solvent such as toluene and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, this compound is often produced through continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, which helps in achieving consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-2-ethylhexylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides are often used as substrates in substitution reactions.

Major Products

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the alkyl halide used.

Wissenschaftliche Forschungsanwendungen

N-Butyl-2-ethylhexylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein modifications.

    Industry: this compound is used in the production of surfactants, lubricants, and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of N-Butyl-2-ethylhexylamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. This compound can also participate in nucleophilic attacks on electrophilic centers in biological molecules, leading to modifications in their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Butylamine
  • 2-Ethylhexylamine
  • N-Methyl-2-ethylhexylamine

Uniqueness

N-Butyl-2-ethylhexylamine is unique due to its specific alkyl chain structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and different reactivity patterns, making it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

61614-51-5

Molekularformel

C12H27N

Molekulargewicht

185.35 g/mol

IUPAC-Name

N-butyl-2-ethylhexan-1-amine

InChI

InChI=1S/C12H27N/c1-4-7-9-12(6-3)11-13-10-8-5-2/h12-13H,4-11H2,1-3H3

InChI-Schlüssel

WNTBDUYEISRPNS-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CNCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.